molecular formula C10H16F3NO3 B6152128 rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans CAS No. 1932149-59-1

rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans

Cat. No.: B6152128
CAS No.: 1932149-59-1
M. Wt: 255.2
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Description

This compound is a chiral molecule featuring a pyrrolidine ring substituted with hydroxy and trifluoromethyl groups, designed for its potential therapeutic effects and chemical uniqueness. The racemic mixture suggests the presence of equal amounts of enantiomers, emphasizing its complex nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Starting with the formation of a pyrrolidine ring, a common route might involve the cyclization of suitable precursors under basic conditions.

  • Step 2: : Introduction of the trifluoromethyl group, typically through fluorinating agents such as trifluoromethyl iodide, under controlled temperature conditions.

  • Step 3: : The hydroxy group is introduced via selective reduction, possibly utilizing borane or similar reagents.

  • Step 4: : Protection of functional groups, potentially with tert-butyl carbamate, under acidic conditions to secure the desired configuration.

Industrial Production Methods

Industrial production focuses on scalability, using continuous flow reactors for consistent reaction conditions and high yields. It includes:

  • High-throughput screening: for optimal reaction conditions.

  • Catalysts: to improve enantioselectivity.

  • Automated purification systems: to ensure purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Conversion of the hydroxy group to a ketone using reagents like PCC or Jones reagent.

  • Reduction: : Reducing agents such as lithium aluminium hydride can convert ketones back to alcohols.

  • Substitution: : Nucleophilic substitution reactions, particularly on the trifluoromethyl group, using nucleophiles like sodium azide.

Common Reagents and Conditions

  • PCC, Jones reagent: for oxidation.

  • Lithium aluminium hydride: for reduction.

  • Sodium azide: for nucleophilic substitution.

Major Products

  • Oxidation yields a ketone compound.

  • Reduction results in secondary alcohol derivatives.

  • Substitution reactions produce azido derivatives.

Scientific Research Applications

Chemistry

  • Synthesis of complex molecules: : Serving as a building block in organic synthesis due to its functional group diversity.

Biology

  • Enzyme inhibition studies: : Used to explore the inhibition mechanisms of various enzymes, especially those involved in metabolic pathways.

Medicine

  • Drug design and discovery: : Its unique structure helps in the development of chiral drugs with enhanced efficacy and reduced side effects.

Industry

  • Agrochemicals: : Potential use in the synthesis of pesticides or herbicides due to the presence of the trifluoromethyl group.

Mechanism of Action

The compound interacts with molecular targets primarily through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The hydroxy group forms hydrogen bonds, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S,4R)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate: : The enantiomer, showcasing the impact of chirality on biological activity.

  • (3R,4R)-3-Hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate: : Stereoisomer with different spatial arrangements affecting its chemical properties.

  • tert-Butyl (3R,4S)-3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate: : Amino group instead of hydroxy, altering its reactivity and applications.

Unique Attributes

  • The combination of hydroxy and trifluoromethyl groups within a chiral framework sets it apart in terms of reactivity and interaction with biological targets.

That's a wrap on the compound rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans . Dive deep into its fascinating chemistry and let it amaze you with its multifaceted applications!

Properties

CAS No.

1932149-59-1

Molecular Formula

C10H16F3NO3

Molecular Weight

255.2

Purity

95

Origin of Product

United States

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